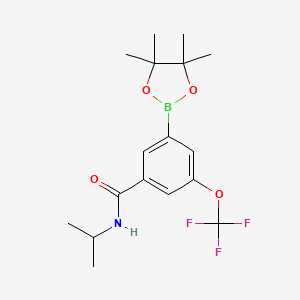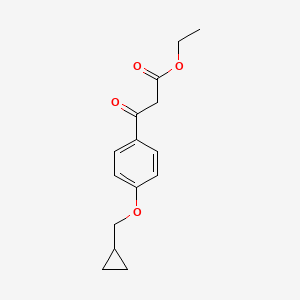![molecular formula C17H20N2O5 B13720506 4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester is a complex organic compound with a unique structure that includes a cyclopropane ring, a piperazine ring, and a benzoic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the cyclopropane ring and the piperazine ring. The cyclopropane ring can be synthesized through a cyclopropanation reaction, while the piperazine ring can be prepared through a cyclization reaction involving appropriate precursors. The final step involves the esterification of benzoic acid with the intermediate compound to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester can be compared with other similar compounds, such as:
Adapalene Related Compound E: A compound with a similar benzoic acid ester moiety but different functional groups.
Methylammonium Lead Halide: A compound with a different structure but similar applications in materials science.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a piperazine ring, and a benzoic acid ester, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20N2O5 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
methyl 4-[4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carbonyl]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-24-15(21)13-4-2-12(3-5-13)14(20)18-8-10-19(11-9-18)16(22)17(23)6-7-17/h2-5,23H,6-11H2,1H3 |
InChI-Schlüssel |
JKBJYJNYGZRPOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)



